N-(4-bromophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2S/c1-24(2)11-4-12-25-17-6-3-5-16(17)19(23-20(25)27)28-13-18(26)22-15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLHBWWPLVBYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally similar to this compound. For instance, halogenated derivatives have shown significant inhibition against various viruses including hepatitis E and Chikungunya. The efficacy of these compounds often correlates with their ability to interact with viral proteins and inhibit replication processes. The effective concentration (EC90) values for related compounds have been reported as low as 18.2 nM, indicating potent antiviral activity against specific targets .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, derivatives of similar structures have been observed to inhibit the Bcl-2 family proteins, leading to enhanced cancer cell death .
Interaction with Protein Targets
The biological activity of this compound is largely attributed to its interaction with specific protein targets. Research indicates that the carbonyl groups within the compound facilitate hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity and specificity .
Modulation of Signaling Pathways
This compound may also influence various signaling pathways critical for cellular function. For example, it has been shown to affect pathways involved in apoptosis and cell cycle regulation. The ability to modulate these pathways makes it a candidate for further investigation in therapeutic contexts .
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of a series of halogenated derivatives related to this compound against hepatitis E virus (HEV). The study reported an EC90 value of 91.3 nM for one derivative, indicating strong antiviral activity compared to other tested compounds .
Study 2: Cancer Cell Apoptosis Induction
In another study focusing on its anticancer properties, researchers treated various cancer cell lines with the compound and observed significant induction of apoptosis. The study highlighted that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Q & A
Q. How can researchers optimize the synthetic yield of cyclopenta[d]pyrimidine-based acetamide derivatives?
Methodological Answer: Synthetic optimization should focus on reaction conditions such as solvent choice, temperature, and catalyst. For example, coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K with triethylamine as a base have achieved yields up to 79% for structurally related compounds . Monitoring reaction progress via TLC or LC-MS and employing recrystallization (e.g., using DMSO or methylene chloride) can further refine purity .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Assign peaks for key groups (e.g., NHCO at δ 10.22 ppm, aromatic protons at δ 7.42–7.61 ppm) and verify coupling constants (e.g., J = 7.9 Hz for para-substituted bromophenyl groups) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 353.99) and isotopic patterns consistent with bromine .
- Elemental Analysis : Compare calculated vs. experimental values for C, N, and S (e.g., C: 44.08% calc. vs. 43.95% found) to validate purity .
Advanced Research Questions
Q. How can computational docking predict the binding interactions of this compound with target proteins?
Methodological Answer: Use the Glide docking protocol (Schrödinger Suite) with the following steps:
- Grid Generation : Define the active site using a co-crystallized ligand or pharmacophore model.
- Ligand Preparation : Optimize the compound’s geometry with OPLS-AA force fields and assign protonation states at physiological pH .
- Docking : Perform extra-precision (XP) scoring to evaluate hydrophobic enclosure, hydrogen bonding, and desolvation effects. Refine top poses via Monte Carlo sampling to account for torsional flexibility .
- Validation : Compare docking poses with experimental data (e.g., crystallographic structures of related acetamide-protein complexes) .
Q. How should researchers address contradictions in elemental analysis data for cyclopenta[d]pyrimidine derivatives?
Methodological Answer: Discrepancies in elemental analysis (e.g., C: 43.95% found vs. 44.08% calc.) may arise from residual solvents or incomplete combustion. Mitigate this by:
- Repetition : Conduct triplicate analyses under controlled conditions.
- Cross-Validation : Use complementary techniques like X-ray crystallography (e.g., Acta Crystallographica Section E reports for bromophenylacetamides) or high-resolution mass spectrometry (HRMS) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to remove impurities .
Q. What strategies can elucidate the role of the dimethylaminopropyl group in biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varying alkyl chain lengths (e.g., replacing dimethylaminopropyl with morpholinopropyl or piperazinyl groups) and compare potency .
- Physicochemical Profiling : Measure logP (via shake-flask method) and pKa (via potentiometric titration) to assess how the dimethylamino group influences solubility and membrane permeability .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with structural features .
Methodological Notes
- Synthetic Challenges : The thioacetamide linkage may require inert atmospheres (N2/Ar) to prevent oxidation. Use antioxidants like BHT in reaction mixtures .
- Data Reproducibility : For crystallography, ensure slow evaporation of solvents (e.g., methylene chloride) to obtain diffraction-quality crystals .
- Computational Limitations : Glide’s accuracy diminishes for ligands with >20 rotatable bonds; consider constrained MD simulations for flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
